molecular formula C18H9Cl2NO3S B11216793 3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one

3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one

Cat. No.: B11216793
M. Wt: 390.2 g/mol
InChI Key: NHYLQXRJSJSYTO-UHFFFAOYSA-N
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Description

3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazole ring and a chromenone structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of 2,4-dichlorophenyl isothiocyanate with a suitable amine, followed by cyclization. The chromenone structure is then introduced through a condensation reaction with a hydroxybenzaldehyde derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one is unique due to its combination of a thiazole ring and a chromenone structure, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H9Cl2NO3S

Molecular Weight

390.2 g/mol

IUPAC Name

3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxychromen-2-one

InChI

InChI=1S/C18H9Cl2NO3S/c19-10-2-4-12(14(20)6-10)15-8-25-17(21-15)13-5-9-1-3-11(22)7-16(9)24-18(13)23/h1-8,22H

InChI Key

NHYLQXRJSJSYTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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